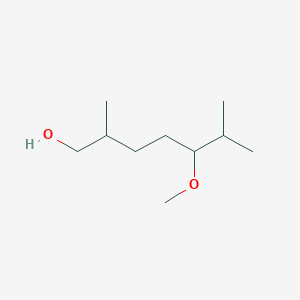

5-Methoxy-2,6-dimethylheptan-1-OL

Description

Properties

CAS No. |

62597-05-1 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

5-methoxy-2,6-dimethylheptan-1-ol |

InChI |

InChI=1S/C10H22O2/c1-8(2)10(12-4)6-5-9(3)7-11/h8-11H,5-7H2,1-4H3 |

InChI Key |

RHMYVPMKYBCSKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCC(C)CO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| 5-Methoxy-2,6-dimethylheptan-1-OL | Linear heptanol | -OH (C1), -OCH₃ (C5) | -CH₃ (C2, C6) |

| 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | Cyclic ketone | -C=O (C1), -OCH₃ (C5) | Fused bicyclic ring |

| Bromohydroxyphorone | Cyclohexanone | -C=O, -Br, -OH | -CH₃ (C2, C6), -Br |

| C1-C4 (Benzmorpholine derivatives) | Benzmorpholine | Amine, ether | Spirocyclic and methyl groups |

Key Observations :

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Key Observations :

Reactivity and Stability

- Oxidation: The primary -OH group in the target compound can be oxidized to a carboxylic acid, unlike secondary alcohols in analogs (e.g., cyclohexanol derivatives), which form ketones.

- Demethylation: The methoxy group may undergo acid-catalyzed cleavage to a phenol, a reaction shared with ’s o-tolyl methyl ether derivatives .

- Thermal Stability : The absence of strained cyclic systems (e.g., spirocyclic intermediates in ) suggests greater thermal stability compared to benzmorpholine analogs .

Preparation Methods

Catalytic Hydrogenation and Sequential Aldehyde Reduction

The most direct synthesis of racemic 5-methoxy-2,6-dimethylheptan-1-OL begins with 2,6-dimethyl-5-hepten-1-al. Hydrogenation of the alkene moiety using palladium on carbon (Pd-C) under H₂ atmosphere produces 2,6-dimethylheptanal . Subsequent reduction of the aldehyde group with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields racemic 2,6-dimethylheptan-1-ol (rac-2) with near-quantitative efficiency (99% yield) .

Key reaction conditions :

-

Hydrogenation : Pd-C (10% w/w), MeOH, 2 h, room temperature.

-

Reduction : LiAlH₄ (3 eq.), THF, 1 h, 0°C to room temperature.

This method’s simplicity and high yield make it suitable for large-scale production, though it lacks stereocontrol.

Stereoselective Synthesis via Chiral Auxiliary Esterification

To access enantiomerically pure this compound, J-Stage researchers developed a chiral resolution strategy . Racemic alcohol (rac-2) is esterified with (S)-methoxy-(1-naphthyl)acetic acid ((S)-1NMA) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The resulting diastereomeric esters are separated via recycling HPLC, followed by acidic hydrolysis to isolate (S)- and (R)-enantiomers (95% and 92% yields, respectively) .

Critical steps :

-

Esterification : EDC/DMAP, CH₂Cl₂, 12 h.

-

Chromatography : Hexane/EtOAc gradient.

-

Hydrolysis : Dioxane/HCl (3:1), 110°C, 3 h.

This method achieves >98% enantiomeric excess (ee) but requires specialized equipment for HPLC separation.

Darzens Reaction and Aldehyde Reduction Pathway

A patent by WO2018069458A1 describes 6-methoxy-2,6-dimethylheptanal synthesis via Darzens condensation, which can be reduced to the target alcohol . The process begins with 6-methyl-5-hepten-2-one, which undergoes methoxylation using methanol and H₂SO₄ at 50°C to form 6-methoxy-6-methylheptan-2-one. A Darzens reaction with ethyl chloroacetate in sodium methoxide generates a glycidic ester, which is saponified and decarboxylated at 160–300°C to yield the aldehyde . Subsequent reduction with NaBH₄ or catalytic hydrogenation produces this compound.

Performance metrics :

-

Overall aldehyde yield : 45.9% (improved from 11–29% in prior methods) .

-

Reduction step efficiency : ~95% (estimated).

This route avoids copper chromite, enhancing ecological compatibility, but involves high-temperature decarboxylation.

Comparative Analysis of Synthetic Routes

Advantages and Limitations :

-

Hydrogenation : High yield but racemic.

-

Chiral Resolution : High enantiopurity but low throughput.

-

Darzens Route : Scalable but multi-step with moderate yield.

Industrial and Laboratory-Scale Considerations

For industrial applications, the hydrogenation-reduction method is preferred due to its simplicity and cost-effectiveness. In contrast, the chiral resolution approach suits pharmaceutical contexts requiring enantiopure products. The Darzens pathway, while innovative, faces challenges in energy-intensive decarboxylation and purification.

Future directions include enzymatic resolution or asymmetric catalysis to merge high yield with stereoselectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.